![molecular formula C21H16N6O3 B5148619 N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5148619.png)
N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains a pyrazole ring . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole compounds is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of this compound is not provided in the retrieved papers.Scientific Research Applications
Antileishmanial Activity
Pyrazole-bearing compounds have demonstrated potent antileishmanial effects. In the case of compound F2320-0069, a hydrazine-coupled pyrazole derivative, in vitro studies revealed remarkable antipromastigote activity against Leishmania aethiopica clinical isolates. Specifically, compound 13 exhibited superior activity (IC50 = 0.018), surpassing standard drugs such as miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
The same compound, F2320-0069, also shows promise as an antimalarial agent. In vivo studies using Plasmodium berghei-infected mice demonstrated that compounds 14 and 15 significantly suppressed parasite growth. Compound 15, in particular, achieved 90.4% suppression, highlighting its potential as an effective antimalarial agent .
Plant Growth Stimulant Activity
Interestingly, pyrazole-substituted compounds have shown pronounced plant growth stimulant activity. While this finding isn’t specific to F2320-0069, it underscores the diverse pharmacological effects of pyrazole derivatives. Further studies are needed to explore this application .
Other Potential Pharmacophores
Beyond the mentioned activities, F2320-0069 and related pyrazole derivatives may hold promise in other areas. Additional investigations could reveal their utility in fields such as drug development, biochemistry, and molecular biology.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O3/c28-21(14-2-7-17-18(12-14)30-13-29-17)24-16-5-3-15(4-6-16)23-19-8-9-20(26-25-19)27-11-1-10-22-27/h1-12H,13H2,(H,23,25)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNQGQICILGKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC4=NN=C(C=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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